![molecular formula C19H20N2O3S B2807198 N-(4-ethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898462-88-9](/img/structure/B2807198.png)

N-(4-ethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a sulfonamide derivative linked to a quinoline structure. Sulfonamides are a group of drugs that are widely used in medicine, primarily as antibiotics . Quinolines, on the other hand, are aromatic compounds that are also found in many drugs and other bioactive compounds .

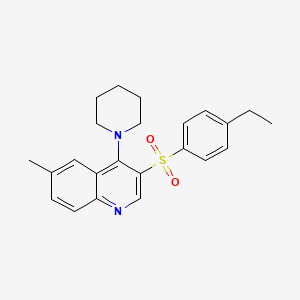

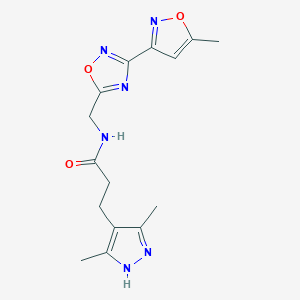

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline ring, which is a fused ring system containing a benzene ring and a pyridine ring . The sulfonamide group (-SO2NH2) would be attached to the quinoline ring .Chemical Reactions Analysis

As a sulfonamide and a quinoline, this compound could potentially undergo a variety of chemical reactions. Sulfonamides can react with amines, alcohols, and other nucleophiles, while quinolines can undergo electrophilic substitution, among other reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. As a sulfonamide, it would likely have some degree of water solubility due to the polar nature of the sulfonamide group. The quinoline ring is aromatic and therefore relatively stable .Wissenschaftliche Forschungsanwendungen

Polymorphic Modifications and Diuretic Properties

Polymorphic modifications of related pyrroloquinoline compounds have been explored, revealing differences in crystal packing and potential for use as new hypertension remedies due to strong diuretic properties. The study on 6-hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, a structurally similar compound, shows two polymorphic forms with distinct crystal organization, indicating a nuanced approach to drug formulation and design for hypertension management (Shishkina et al., 2018).

Antitubercular Activity

The antitubercular potential of pyrroloquinoline derivatives has been explored, providing insights into the synthesis and evaluation of these compounds against tuberculosis. This includes a series of hetarylamides synthesized for their comparative antitubercular activities, demonstrating the therapeutic potential of pyrroloquinoline-based compounds in treating infectious diseases (Ukrainets et al., 2008).

Fungicidal Activity

Research into pyrroloquinoline derivatives for potential fungicidal activity has led to the synthesis of various derivatives, starting with 6-hydroxy-1,2-dihydro-4-pyrrolo[3,2,1-ij]quinolin-4-ones. These compounds show promise in addressing fungal infections, highlighting the versatility of pyrroloquinoline scaffolds in developing fungicides (Kappe & Kappe, 2009).

Synthesis and Structural Analysis for Biological Properties

The synthesis and structural analysis of pyrroloquinoline derivatives, focusing on their diuretic and biological properties, underline the compounds' potential in various therapeutic areas. This includes modified methods for preparing alkylamides of pyrroloquinoline carboxylic acid, offering a pathway to new drug development (Ukrainets et al., 2011).

Wirkmechanismus

Target of Action

The primary targets of this compound are likely to be enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes. Carbonic anhydrase is involved in maintaining acid-base balance in the body, while dihydropteroate synthetase is essential for the synthesis of folate, a vital nutrient .

Mode of Action

The compound interacts with its targets by inhibiting their activity. The sulfonamide moiety in the compound is structurally similar to para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthetase . This similarity allows the compound to competitively inhibit the enzyme, thereby disrupting folate synthesis .

Biochemical Pathways

By inhibiting dihydropteroate synthetase, the compound disrupts the folate synthesis pathway . This leads to a decrease in the levels of dihydrofolate and tetrahydrofolate, which are essential for DNA synthesis and cell division . The inhibition of carbonic anhydrase affects the carbon dioxide hydration and bicarbonate buffering system , potentially impacting various physiological processes such as respiration and pH regulation .

Pharmacokinetics

Sulfonamides generally have good oral bioavailability and are distributed widely in the body . They are primarily excreted unchanged in the urine . The compound’s ADME properties could be influenced by its chemical structure, particularly the presence of the quinoline and sulfonamide moieties.

Result of Action

The inhibition of dihydropteroate synthetase by the compound can lead to a decrease in bacterial DNA synthesis and cell division, providing a potential antibacterial effect . The inhibition of carbonic anhydrase could have various effects depending on the specific isoform of the enzyme that is targeted .

Safety and Hazards

Like all drugs, sulfonamides and quinolines can have side effects and toxicities. Sulfonamides are known to cause allergic reactions in some people, and overuse can lead to bacterial resistance . Quinolines can also have various side effects depending on their specific structures and biological targets .

Eigenschaften

IUPAC Name |

N-(4-ethylphenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S/c1-2-13-3-6-16(7-4-13)20-25(23,24)17-11-14-5-8-18(22)21-10-9-15(12-17)19(14)21/h3-4,6-7,11-12,20H,2,5,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMJMOGJGVNUNKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(2-methoxyphenyl)urea](/img/structure/B2807116.png)

![N-[2-(1-Adamantyl)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B2807121.png)

![N-[4-[2-keto-2-(o-anisylamino)ethyl]thiazol-2-yl]-3,5-dimethoxy-benzamide](/img/structure/B2807123.png)

![2,5-dichloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2807136.png)